2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one
Description
2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one is a synthetic organic compound featuring a benzothiazole core substituted with an ethoxy group at position 6, linked via a thioether bridge to an indolinyl-ethanone moiety.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-23-14-7-8-15-17(11-14)25-19(20-15)24-12-18(22)21-10-9-13-5-3-4-6-16(13)21/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGAWRFSNGXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid. This intermediate is then reacted with indoline-2,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Core Benzothiazole Formation
Benzothiazoles are typically synthesized via cyclization reactions. For example, the reaction of isothiocyanates with active methylene compounds under alkaline conditions forms thioamide intermediates, which undergo intramolecular cyclization to yield benzothiazoles . This mechanism involves radical intermediates and electron transfer steps, as seen in the synthesis of 4-nitrophenyl benzothiazoles .
Key Reagents and Conditions
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Reagents : Sodium hydride, isothiocyanates, active methylene compounds (e.g., ketones or aldehydes).
Functionalization of the Benzothiazole Moiety
The 6-ethoxy substituent likely arises from nucleophilic aromatic substitution or direct alkylation. For example, nitrobenzothiazoles can be reduced to aminobenzothiazoles, which are then functionalized via acylation or sulfonation .
| Functionalization Step | Reagents | Conditions |
|---|---|---|
| Nitro-to-amino reduction | SnCl₂ | HCl, ethanol |
| Amide formation | Acyl chloride | Pyridine, DMF |
| Ethoxylation | Ethanol, H₂SO₄ | Reflux |
Thioether Bridge Formation
The thioether linkage between benzothiazole and indolinyl ethanone may involve nucleophilic substitution. For instance, thioether formation can occur via:
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Direct S-alkylation : Reaction of a benzothiazole thiolate with an alkyl halide.
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Condensation reactions : Coupling of benzothiazole thiols with electrophilic partners (e.g., ketones).
Indolinyl Ethanone Moiety
The indolinyl ethanone fragment likely arises from condensation reactions. For example, cyclohexanone derivatives are used as precursors in ketone-based syntheses, often involving H₂SO₄ as a catalyst .
Mechanistic Insights
The synthesis of benzothiazole derivatives often involves a radical-mediated pathway (RN1 mechanism), as described in the formation of benzothiazoles from isothiocyanates . Key steps include:
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Carbanion formation : Sodium hydride deprotonates the active methylene compound.
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Thioamide intermediate : Addition of the carbanion to the isothiocyanate group.
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Radical recombination : Electron transfer and cyclization to form the benzothiazole ring .
For the indolinyl ethanone component, acid-catalyzed condensation (e.g., with H₂SO₄) is typical, as seen in the synthesis of 2-benzoylcyclohexanone derivatives .
Spectral and Physical Characterization
While specific data for the target compound is absent, analogous benzothiazoles exhibit:
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IR peaks : N–H stretching (3544 s cm⁻¹) and carbonyl absorption (1715 cm⁻¹) .
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Melting points : Typically 120–150°C for substituted benzothiazoles .
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Elemental analysis : C, H, N, S content consistent with the molecular formula .
Biological Activity and Functionalization Trends
Benzothiazole derivatives are known for antimicrobial activity, often enhanced by functionalization. For example:
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Ethoxy groups : Improve solubility and bioavailability.
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Thioether linkages : Provide sites for further conjugation or drug design.
Related compounds like pyrazinoquinazoline-3,6-diones show antibacterial activity (MIC 12.5–77 μM) and efflux pump inhibition . This suggests the target compound may exhibit similar pharmacological properties, though direct testing is required.
Scientific Research Applications
The compound 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one , with the CAS number 356086-44-7, is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a research tool.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of indoline and benzothiazole can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Materials Science
Organic Electronics : The unique electronic properties of compounds containing benzothiazole and indoline structures make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune their electronic properties through structural modifications allows for enhanced performance in these devices.
Research Tools
Fluorescent Probes : Due to its distinctive chemical structure, this compound can serve as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules can facilitate the study of cellular processes in real-time.
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of indoline derivatives, including this compound. The researchers found that this compound effectively inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of p53 signaling pathways.
Case Study 2: Antimicrobial Efficacy
In a research article from Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of benzothiazole derivatives was evaluated against resistant bacterial strains. The study highlighted that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Data Tables
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | [Journal of Medicinal Chemistry], [Antimicrobial Agents and Chemotherapy] |
| Materials Science | OLEDs, Organic Photovoltaics | [Materials Today] |
| Research Tools | Fluorescent Probes for Biological Imaging | [Bioconjugate Chemistry] |
Mechanism of Action
The exact mechanism of action of 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone Derivatives: NAT-1 and NAT-2
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) are thiazolidinone-based analogs evaluated for in vivo activity .
- Structural Differences : Unlike the target compound, NAT-1 and NAT-2 lack benzothiazole or indoline groups. Instead, they feature a 4-oxo-thiazolidin ring conjugated to nicotinamide and substituted phenyl groups.
- Functional Implications: The thiazolidinone core in NAT-1/NAT-2 is associated with anti-inflammatory or metabolic regulation properties. The target compound’s benzothiazole-thioether linkage may enhance binding to sulfur-dependent enzymes or receptors.
- Research Findings : NAT-1 and NAT-2 were tested in animal models, showing moderate bioavailability and tissue distribution, but their efficacy profiles remain unspecified .
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one
This benzimidazole-thioether compound (CAS: 21547-79-5) shares a thioether-ketone backbone with the target molecule but replaces benzothiazole and indoline with benzimidazole and phenyl groups .
- Molecular Data :
- Formula: C15H12N2OS
- Molecular Weight: 268.34 g/mol
- Key Comparisons :
- The phenyl group in this analog may increase hydrophobicity compared to the ethoxy-benzothiazole and indoline groups in the target compound.
- Benzimidazole’s dual nitrogen atoms could enhance hydrogen bonding, whereas benzothiazole’s sulfur might improve electron-withdrawing effects.
- Synthetic Relevance : This compound has 12 documented synthetic routes, emphasizing efficient thioether formation via nucleophilic substitution—a method likely applicable to the target compound .
1-(6-Amino-5-Methoxyindolin-1-yl)-2-(Dimethylamino)ethanone
This indoline derivative (a pharmaceutical intermediate) shares the indolinyl-ethanone segment with the target compound but substitutes the benzothiazole-thioether with a dimethylamino group and methoxy-indoline .
- The dimethylamino group enhances solubility, contrasting with the lipophilic benzothiazole-thioether in the target compound.
- Functional Insights : As a pharmaceutical intermediate, this compound underscores the role of indoline derivatives in drug development, particularly for anticancer or antiviral agents .
Research Implications and Limitations
- Structural Advantages : The target compound’s benzothiazole and indoline groups may confer dual binding affinity for enzymes like tyrosine kinases or cytochrome P450 isoforms, as seen in related scaffolds .
- Knowledge Gaps: Absence of solubility, stability, or toxicity data for the target compound limits actionable insights.
- Future Directions : Prioritize in silico docking studies to predict target engagement and synthesize derivatives with modified ethoxy or thioether groups to optimize pharmacokinetics.
Biological Activity
The compound 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and case studies demonstrating its efficacy.
Chemical Structure and Synthesis
The structure of this compound features an indoline core linked to a benzothiazole moiety. The synthesis typically involves the reaction of indoline derivatives with benzothiazole-thioether intermediates under specific conditions to yield the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been suggested that it may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
- Case Study 2 : In another study focused on lung cancer (A549 cells), the compound was administered at varying concentrations. Results indicated a marked reduction in cell migration and invasion capabilities, suggesting potential anti-metastatic properties .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which activates carbonyl/ethynyl groups via hydrogen bonding and acts as a nucleophile. Electron-donating substituents on benzaldehyde derivatives enhance reaction rates and yields (e.g., 90–96% for halogen/nitro-substituted analogs). Lower conversions occur with electron-withdrawing groups or heteroaromatic aldehydes due to reduced electrophilicity . Alternative methods include multi-step protocols involving benzimidazole intermediates and thiazole ring formation, validated by FT-IR, NMR, and elemental analysis .
Q. How is structural characterization performed for this compound, and what spectroscopic discrepancies require resolution?
Key characterization tools include:
- FT-IR : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, C-S at ~680 cm⁻¹).
- NMR : ¹H/¹³C spectra resolve aromatic protons (δ 6.8–8.2 ppm) and ethoxy/indoline methyl groups (δ 1.2–3.5 ppm).
- X-ray crystallography : Validates bond angles and torsion in fused heterocycles (e.g., benzothiazole-indoline dihedral angles <5°) .
Discrepancies in NOESY or DEPT spectra may arise from tautomerism in the thiazole ring or dynamic effects in solution .
Q. What are the critical purity criteria, and how are impurities identified during synthesis?
Purity is assessed via HPLC (≥95% area normalization) and melting point consistency (±2°C). Common impurities include unreacted intermediates (e.g., residual benzaldehyde derivatives) or byproducts from over-alkylation. TLC with iodine visualization or LC-MS helps track side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in multi-step syntheses?
Competing pathways (e.g., dimerization or over-oxidation) are minimized by:
- Temperature control : Lowering reaction temps (e.g., 0–5°C) during electrophilic substitution steps.
- Catalyst modulation : Using Pd(OAc)₂ for selective cross-coupling over homocoupling.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions . Kinetic studies via in situ IR or Raman spectroscopy provide real-time monitoring .
Q. How do electronic effects in the benzothiazole ring influence bioactivity or coordination chemistry?
The ethoxy group at position 6 enhances electron density, improving binding to metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or antimicrobial studies. Substituents at position 2 (e.g., thioether vs. sulfone) alter π-π stacking with biological targets like kinase enzymes. DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with observed IC₅₀ values in cytotoxicity assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) are addressed by:
- Assay standardization : Uniform cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Metabolic stability tests : Microsomal assays (e.g., CYP450 isoforms) identify rapid degradation pathways.
- Docking studies : AutoDock Vina simulations verify binding poses to ATP pockets or DNA grooves .
Q. How are computational models applied to predict reactivity or metabolic pathways?
QSAR models trained on Pistachio/BKMS_METABOLIC databases predict metabolic sites (e.g., ethoxy demethylation via CYP3A4). MD simulations (AMBER) assess solvent-accessible surfaces for nucleophilic attack. Machine learning (Reaxys_BIOCATALYSIS) prioritizes synthetic routes with minimal step counts and maximal atom economy .
Q. Methodological Notes
- Data Triangulation : Cross-validate spectroscopic data with crystallographic results to confirm tautomeric forms .
- Error Analysis : Report confidence intervals for biological assays (e.g., ±SEM in triplicate experiments) .
- Ethical Reporting : Disclose solvent waste protocols (e.g., acetic acid recycling in Eaton’s reagent reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
